BENGHE Foundational & Exploratory

Check Availability & Pricing

The Role of BAY-405 in Cancer Immunotherapy:
A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: BAY-405

Cat. No.: B15614765

For Researchers, Scientists, and Drug Development Professionals

Abstract

BAY-405 is a potent and selective, orally bioavailable small molecule inhibitor of Mitogen-
activated protein kinase kinase kinase kinase 1 (MAP4K1), also known as Hematopoietic
Progenitor Kinase 1 (HPK1).[1][2][3] MAP4K1 is an intracellular immune checkpoint that
negatively regulates T-cell receptor (TCR) signaling.[1] By inhibiting MAP4K1, BAY-405
enhances T-cell activation and effector function, overcoming key immunosuppressive
mechanisms within the tumor microenvironment.[1] Preclinical studies have demonstrated the
potential of BAY-405 to induce T-cell-dependent anti-tumor immunity, both as a monotherapy
and in combination with other immunotherapies, such as PD-L1 blockade.[1][2] This technical
guide provides an in-depth overview of the mechanism of action, preclinical data, and
experimental methodologies associated with BAY-405 in the context of cancer immunotherapy.

Introduction to MAP4K1 as a Therapeutic Target

Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1) is a serine/threonine kinase
predominantly expressed in hematopoietic cells.[1] It functions as a negative regulator of T-cell
activation downstream of the T-cell receptor (TCR). Upon TCR stimulation, MAP4K1 is
recruited to the signaling complex where it phosphorylates the adaptor protein SLP-76 (SH2
domain-containing leukocyte protein of 76 kDa), leading to the attenuation of the T-cell
response. The activity of MAP4K1 is enhanced by immunosuppressive factors commonly found
in the tumor microenvironment (TME), such as prostaglandin E2 (PGE2) and transforming
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growth factor-beta (TGFp).[1] Therefore, pharmacological inhibition of MAP4K1 presents a
promising strategy to enhance anti-tumor immunity.

BAY-405: A Potent and Selective MAP4K1 Inhibitor

BAY-405 is an azaindole-based compound identified through systematic optimization of a lead
compound.[1] It is a highly potent and selective inhibitor of MAP4K1.

Biochemical and Cellular Activity

BAY-405 demonstrates nanomolar potency in biochemical assays and submicromolar activity
in cellular assays.[1] It is an ATP-competitive inhibitor of MAP4K1.[4]

Parameter Value Species Assay Type Reference
Biochemical
IC50
11 nM (at 10 pM Kinase Activity
MAP4K1 (HPK1) Human [4]
ATP) Assay
ATP Binding
MAP4K1 (HPK1) 6.2nM Human Competition [4]
Assay
56 nM (at 1 mM Kinase Activity
MAP4K1 (HPK1) Human [4]
ATP) Assay
Cellular IC50
Cellular
pSLP76 Human (Jurkat T- ]
o 0.63 uM Phosphorylation [4]
Inhibition cells)
Assay

Kinase Selectivity

BAY-405 exhibits a favorable selectivity profile against a broad panel of kinases, with a
significant margin of selectivity for MAP4K1 over other kinases, including those involved in TCR
signaling.[4]
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. Selectivity Ratio
Kinase IC50 (nM) Reference
(vs. MAP4K1)

MAP4K1 (HPK1) 11 1 [4]
ROCK?2 >1400 >130 [4]
MAP4K3 715 6.5 [4]

A comprehensive kinase panel screening showed a selectivity score (S) of 0.080 at 1 pM
against 373 kinases.[4]

Mechanism of Action: Enhancing T-Cell Immunity

BAY-405 enhances T-cell-mediated anti-tumor immunity through the inhibition of MAP4K1,
which in turn prevents the negative regulation of TCR signaling.

Signaling Pathway

Upon T-cell receptor (TCR) engagement with an antigen-presenting cell (APC), a signaling
cascade is initiated. Lck and Fyn, two Src-family kinases, phosphorylate the immunoreceptor
tyrosine-based activation motifs (ITAMs) of the CD3 complex, leading to the recruitment and
activation of ZAP70. ZAP70 then phosphorylates key adaptor proteins, including LAT and SLP-
76, which nucleate the formation of a larger signaling complex. This complex activates
downstream pathways, including the PLCy1-Ca2+, RAS-MAPK, and PKC pathways,
culminating in T-cell activation, proliferation, and cytokine production.

MAP4K1 acts as a crucial negative regulator in this pathway. Upon TCR stimulation, MAP4K1
is recruited to the signaling complex and phosphorylates SLP-76 at Serine 376. This
phosphorylation event leads to the dissociation of the SLP-76 signaling complex, thereby
dampening the T-cell response. Immunosuppressive molecules in the TME, such as PGE2 and
TGF[3, can enhance MAP4K1 activity, further suppressing anti-tumor immunity.

BAY-405, by inhibiting the kinase activity of MAP4K1, prevents the phosphorylation of SLP-76
at Ser376. This action sustains the TCR signaling cascade, leading to enhanced T-cell
activation and effector functions, even in the presence of PGE2 and TGFp.
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BAY-405 Mechanism of Action
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Preclinical Efficacy

The anti-tumor activity of BAY-405 has been evaluated in syngeneic mouse models,
demonstrating its efficacy both as a single agent and in combination with checkpoint inhibitors.

In Vivo Monotherapy

In the B16-F10 melanoma and EMTG6 breast cancer models, oral administration of BAY-405
resulted in a dose-dependent inhibition of tumor growth.[1] This anti-tumor effect was shown to
be T-cell dependent.[1]

Tumor Mouse .
) Treatment Dosing Outcome Reference
Model Strain
Dose-
30-100
B16-F10 dependent
C57BL/6 BAY-405 mg/kg, p.o., [1]
Melanoma bid tumor growth
d.d.
inhibition
Dose-
30-100
EMT6 Breast dependent
BALB/c BAY-405 mg/kg, p.o., [1]
Cancer bid tumor growth
d.d.
inhibition

In Vivo Combination Therapy

The combination of BAY-405 with a PD-L1 blocking antibody resulted in superior anti-tumor
efficacy compared to either agent alone in the B16 melanoma model.[1] This suggests a
complementary mechanism of action between MAP4K1 inhibition and PD-1/PD-L1 blockade.

Tumor Mouse

) Treatment Dosing Outcome Reference
Model Strain
Enhanced
60 mg/kg,
B16-F10 BAY-405 + ] tumor growth
C57BL/6 ] p.o., b.i.d. o [1]
Melanoma anti-PD-L1 inhibition vs.
(BAY-405)
monotherapy
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Pharmacokinetics and Pharmacodynamics

BAY-405 exhibits favorable pharmacokinetic properties that support oral dosing.[4]
Pharmacodynamic studies have shown that BAY-405 treatment leads to a reduction in
phosphorylated SLP76 levels in the spleen of treated mice, confirming target engagement in

Vivo.[1]
Species Route Key PK Parameters Reference
Mouse p.o. Good oral exposure [1]
Rat p.o. Good oral exposure [4]
Dog p.o. Good oral exposure [4]

Clinical Development Status

As of the latest available information, BAY-405 is in the preclinical stage of development for
cancer immunotherapy.[2][5][6] There are no active or completed clinical trials for BAY-405 in
cancer listed in public registries. Other MAP4K1 inhibitors are currently being investigated in
clinical trials.[7]

Experimental Protocols

MAP4K1 Kinase Inhibition Assay (LanthaScreen™ Eu
Kinase Binding Assay)

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based
competition binding assay.

Materials:
e MAP4K1 enzyme
o Europium-labeled anti-tag antibody

o Alexa Fluor™ 647-labeled kinase tracer
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o Assay buffer

e Test compound (BAY-405)

o 384-well microplate

Procedure:

Prepare serial dilutions of BAY-405 in DMSO.

¢ Add the test compound, MAP4K1 enzyme, and Eu-labeled antibody to the wells of the
microplate.

o Add the Alexa Fluor™ 647-labeled tracer to initiate the binding reaction.
 Incubate the plate at room temperature for 1 hour.

e Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 620 nm
(donor) and 665 nm (acceptor).

e The ratio of the acceptor to donor emission is calculated. A decrease in the FRET signal
indicates displacement of the tracer by the test compound.

e |IC50 values are determined by plotting the FRET ratio against the concentration of the test
compound.
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Prepare Reagents:
- BAY-405 serial dilutions
- MAP4K1 enzyme
- Eu-antibody
- Alexa Fluor-tracer

:

Dispense into 384-well plate:
1. BAY-405
2. Enzyme + Antibody
3. Tracer

Gncubate at RT for 1 hou)
Read TR-FRET signal
(620nm and 665nm)

l

Calculate FRET ratio and
determine IC50

Click to download full resolution via product page

Kinase Inhibition Assay Workflow

Cellular Phospho-SLP76 (Ser376) Assay (HTRF®)

This is a homogeneous time-resolved fluorescence (HTRF) sandwich immunoassay to
measure the phosphorylation of SLP76 in cell lysates.
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Materials:

Jurkat T-cells

Anti-CD3 antibody for stimulation

Lysis buffer

HTRF detection reagents:

o Europium cryptate-labeled anti-SLP76 antibody

o d2-labeled anti-phospho-SLP76 (Ser376) antibody

384-well low-volume white microplate

Procedure:

e Culture Jurkat T-cells and seed into a 96-well plate.

e Pre-incubate the cells with various concentrations of BAY-405.
» Stimulate the cells with anti-CD3 antibody.

» Lyse the cells to release intracellular proteins.

» Transfer the cell lysates to a 384-well plate.

e Add the HTRF detection antibodies.

 Incubate the plate at room temperature.

e Read the plate on an HTRF-compatible reader, measuring the emission at 620 nm and 665
nm.

e The HTRF ratio is proportional to the amount of phosphorylated SLP76.

e |IC50 values are calculated based on the inhibition of the phospho-SLP76 signal.
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In Vivo Tumor Models

B16-F10 Melanoma Model:
e Mouse Strain: C57BL/6
o Tumor Cell Inoculation: Subcutaneous injection of B16-F10 cells into the flank.

o Treatment: Oral administration of BAY-405 (e.g., twice daily) starting when tumors are
established.

e Readouts: Tumor volume is measured regularly with calipers. At the end of the study, tumors
can be excised for further analysis (e.g., immune cell infiltration).

EMT®6 Breast Cancer Model:

Mouse Strain: BALB/c

Tumor Cell Inoculation: Orthotopic injection of EMT6 cells into the mammary fat pad.

Treatment: Oral administration of BAY-405.

Readouts: Tumor volume is monitored. Efficacy can also be assessed by measuring survival.

Conclusion

BAY-405 is a promising preclinical candidate for cancer immunotherapy that targets the
intracellular immune checkpoint MAP4K1. Its ability to enhance T-cell activation and overcome
immunosuppression in the tumor microenvironment, both as a single agent and in combination
with PD-L1 blockade, warrants further investigation. The data presented in this guide highlight
the potential of BAY-405 to become a valuable component of future cancer treatment
regimens. Further studies are needed to evaluate its safety and efficacy in clinical settings.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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